
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline-containing dipeptide used in solid-phase peptide synthesis (SPPS). Its structure includes:
- N-terminal Fmoc protection: Enhances stability and facilitates stepwise synthesis .
- Thr(tBu) residue: The tert-butyl group protects the hydroxyl side chain during synthesis .
- Thr(Psi(Me,Me)pro): A pseudoproline modification that introduces a kink in the peptide backbone, reducing aggregation and improving synthesis efficiency .
Preparation Methods
General Preparation Strategy
The preparation of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves:
- Resin Swelling: The solid support resin (e.g., Rink Amide-MBHA resin) is swollen in a suitable solvent such as dichloromethane (DCM) to facilitate reagent access.
- Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF) under controlled time intervals (usually 10 + 20 minutes).
- Coupling: The amino acid derivatives are activated and coupled to the resin-bound peptide chain using carbodiimide chemistry, often with additives like HOBt (1-Hydroxybenzotriazole) to improve coupling efficiency and reduce racemization.
- Washing: Multiple washes with DMF and DCM ensure removal of excess reagents and byproducts.
- Cleavage and Purification: The peptide is cleaved from the resin and purified, often using trifluoroacetic acid (TFA) mixtures with scavengers to protect sensitive groups.
Detailed Preparation Protocol from Patent Literature
A representative procedure adapted from tirzepatide peptide synthesis patents, which involve similar pseudo-proline dipeptides, provides a practical framework:
Step | Procedure Description | Conditions / Reagents | Notes |
---|---|---|---|
1 | Resin Swelling | 30 g Rink Amide-MBHA resin in 200 mL DCM | Swell for 0.5 h at room temperature |
2 | Fmoc Deprotection | 200 mL of 20% piperidine in DMF | Reaction time: 10 min + 20 min |
3 | Washing | DMF (6 × 250 mL) | To remove piperidine and byproducts |
4 | Activation of Amino Acid | Fmoc-Thr(tBu)-OH or Fmoc-Thr(Psi(Me,Me)pro)-OH activated with HOBt and DIC in DMF | Ice bath activation for 10 min, temperature ≤ 10°C |
5 | Coupling | Add activated amino acid solution to resin | Reaction time: 1 hour |
6 | Washing | DMF (3×) | To remove unreacted reagents |
7 | Monitoring | Indene test (Kaiser test) | To confirm completion of coupling and deprotection steps |
This method ensures high coupling efficiency and purity in the final pseudo-proline dipeptide product.
Activation and Coupling Chemistry
- Activation Agents: DIC (Diisopropylcarbodiimide) is commonly used as a coupling reagent, often in combination with HOBt to suppress side reactions.
- Temperature Control: Activation is performed in an ice bath to maintain temperatures below 10°C, minimizing racemization and side reactions.
- Reaction Time: Typically, a 1-hour coupling reaction is sufficient for complete attachment of the amino acid derivative to the resin.
Cleavage and Deprotection
- Cleavage Cocktail: The peptide-resin complex is treated with a cleavage mixture containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), water, ethanedithiol (EDT), L-methionine, and ammonium iodide in specific ratios (e.g., 92.5:2:2:2:1:0.5 v/v/v/v/w/w).
- Temperature: The cleavage is performed at low temperatures (0–5°C) to protect sensitive functional groups.
- Outcome: This step removes side-chain protecting groups and releases the peptide from the resin with high purity.
Analytical Data and Purity Assessment
- Optical Rotation: The compound exhibits an optical rotation of approximately 11 ± 2° (measured at concentration 1 in CH2Cl2 at 25°C), indicating stereochemical integrity.
- Purity: High purity is achieved through controlled coupling, deprotection, and cleavage steps, confirmed by analytical techniques such as HPLC and mass spectrometry, although specific data for this compound is proprietary.
Summary Table of Key Parameters in Preparation
Parameter | Details |
---|---|
Resin | Rink Amide-MBHA resin (0.33 mmol/g) |
Swelling Solvent | Dichloromethane (DCM) |
Fmoc Deprotection Reagent | 20% Piperidine in DMF |
Deprotection Time | 10 min + 20 min |
Coupling Reagents | DIC, HOBt in DMF |
Activation Temperature | ≤ 10°C (ice bath) |
Coupling Time | 1 hour |
Cleavage Cocktail | TFA/TIS/H2O/EDT/L-Methionine/NH4I (92.5:2:2:2:1:0.5 v/v/v/v/w/w) |
Cleavage Temperature | 0–5°C |
Optical Rotation | 11 ± 2° (C=1 in CH2Cl2, 25°C) |
Research Findings and Advantages
- The use of the pseudo-proline dipeptide this compound in SPPS significantly reduces peptide chain aggregation and improves overall synthetic yield.
- The steric and conformational constraints introduced by the Psi(Me,Me)pro moiety enhance the solubility and folding properties of peptides.
- Controlled activation and coupling conditions reduce racemization and side reactions, leading to high-purity peptides suitable for pharmaceutical applications.
- The cleavage protocol with scavengers protects sensitive residues during deprotection, preserving the integrity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds using activating agents like HBTU or DIC.
Cleavage: Removal of the peptide from the solid support using TFA (trifluoroacetic acid).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Cleavage: TFA with scavengers like water, TIS (triisopropylsilane), and EDT (ethanedithiol).
Major Products Formed
The primary product formed is the desired peptide sequence, with side products including truncated peptides and deletion sequences, which are minimized through optimized reaction conditions .
Scientific Research Applications
Peptide Synthesis
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . This compound serves as a crucial building block that allows for the formation of complex peptide sequences with high purity and yield. The incorporation of pseudoprolines within peptide sequences helps to prevent aggregation during synthesis, facilitating the assembly of larger peptides through improved solvation and coupling kinetics .
Drug Development
In pharmaceutical research, this compound is valuable for developing peptide-based drugs that target specific biological pathways. Its unique properties enable the design of peptides with enhanced stability and bioactivity, which are critical for therapeutic applications. The ability to modify peptide structures using this compound can lead to improved pharmacokinetics and therapeutic outcomes .
Bioconjugation
The compound plays a significant role in bioconjugation processes , where it facilitates the attachment of peptides to other biomolecules. This is essential for creating targeted drug delivery systems, improving the specificity of therapeutic agents, and enhancing their efficacy in clinical applications. The use of this compound in bioconjugation allows researchers to explore new avenues in targeted therapy .
Protein Engineering
Researchers leverage this compound in protein engineering applications to modify protein structures. This modification can improve protein functionality and interactions with other biomolecules, which is crucial for understanding biological processes and developing new treatments for diseases .
Analytical Chemistry
In analytical chemistry, this compound is applied to study peptide interactions and stability. Its incorporation into peptides provides insights into their behavior in biological systems, which is vital for understanding various biological processes and mechanisms of action .
Case Study 1: Overcoming Aggregation in Peptide Synthesis
A study demonstrated that incorporating pseudoproline units like this compound significantly reduced intermolecular aggregation during peptide synthesis. This allowed for more efficient assembly of larger peptides using convergent strategies and chemoselective ligation techniques .
Case Study 2: Development of Targeted Peptide Therapeutics
Research highlighted the use of this compound in developing a novel class of peptide therapeutics targeting cancer cells. The modified peptides exhibited enhanced stability and bioactivity compared to traditional counterparts, leading to promising results in preclinical trials .
Case Study 3: Enhancing Protein Interaction Studies
A project utilized this compound to engineer proteins with altered interaction profiles. This modification provided deeper insights into protein-protein interactions critical for signaling pathways involved in various diseases .
Mechanism of Action
The mechanism of action of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The tert-butyl and Psi(Me,Me)pro groups provide steric hindrance, enhancing the stability and solubility of the peptide. These features facilitate the efficient assembly of complex peptide sequences .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₀H₃₈N₂O₇
- Molecular Weight : 538.6 g/mol
- CAS Number : 1676104-73-6
- Storage : 2–10°C in powder form; solutions stored at -80°C or -20°C .
This compound is critical for synthesizing complex peptides with challenging secondary structures, such as β-sheets or α-helices .
The following table compares Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH with structurally related pseudoproline dipeptides:
Key Observations:
Structural Variations: Amino Acid Substitutions: Replacing Thr with residues like Glu(OtBu) or Tyr(tBu) alters solubility and peptide backbone flexibility. For example, Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH has a larger molecular weight (566.64 vs. 538.6) due to the glutamate side chain . Protection Groups: Compounds with Boc (e.g., Fmoc-Lys(Boc)-Thr[Psi(Me,Me)Pro]-OH) require different deprotection conditions compared to tBu .
Synthesis Challenges :
- Low Yields : Fmoc-Thr(tBu)-Cys(γMe,Mepro)-OH achieved only 8% yield after HPLC purification due to side reactions and purification complexity .
- Solubility Issues : Many pseudoproline dipeptides require DMSO or DCM for dissolution, limiting compatibility with aqueous SPPS conditions .
Applications :
- SPPS Optimization : Pseudoproline dipeptides like Fmoc-Ser(tBu)-Thr[Psi(Me,Me)Pro]-OH are preferred for synthesizing aggregation-prone sequences .
- Therapeutic Development : Fmoc-Val-Thr(psi(Me,Me)pro)-OH is used in ADCs for targeted drug delivery .
Research Findings and Trends
- Efficiency in SPPS : Pseudoproline dipeptides reduce synthesis time by minimizing coupling failures and improving crude peptide purity (>95% in many cases) .
- Cost Reduction : Large-scale synthesis of similar compounds (e.g., octreotide) using optimized protocols reduced production costs by 64% .
- Emerging Modifications: Novel pseudoproline variants, such as Fmoc-Arg(Pbf)-Ser(ψMe,Mepro)-OH, are being explored for charged or polar residues .
Biological Activity
Overview
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that serves as a crucial building block in peptide synthesis. Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, along with tert-butyl (tBu) and Psi(Me,Me)pro groups, which enhance its stability and solubility. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has significant implications in biological research, drug development, and protein engineering.
- Chemical Formula : C₃₀H₃₈N₂O₇
- Molecular Weight : 538.7 g/mol
- CAS Number : 1676104-73-6
- Solubility : Soluble in organic solvents like dichloromethane.
The mechanism of action of this compound involves its role as a versatile building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The steric hindrance provided by the tBu and Psi(Me,Me)pro groups enhances the stability of the resulting peptides, facilitating their assembly into complex structures.
Applications in Biological Research
- Peptide Synthesis :
- Drug Development :
- Bioconjugation :
- Protein Engineering :
Study on Peptide Stability
A study investigated the stability of peptides synthesized using this compound compared to traditional threonine derivatives. The results indicated that peptides containing this compound exhibited significantly reduced aggregation tendencies due to the steric hindrance provided by the Psi(Me,Me)pro group.
Drug Development Research
Research focusing on glucagon-like peptides demonstrated that incorporating this compound into peptide sequences enhanced their pharmacokinetic profiles. The study highlighted improved solubility and bioavailability in vivo, supporting its application in therapeutic contexts .
Comparative Analysis of Peptide Synthesis Methods
Methodology | Advantages | Disadvantages |
---|---|---|
Solid-Phase Peptide Synthesis (SPPS) | High purity and yield; flexible sequence design | Requires specialized equipment; time-consuming |
Liquid-Phase Synthesis | Simpler setup; suitable for small-scale synthesis | Lower yields; more difficult purification |
Q & A
Q. What are the key structural features of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, and how do they influence its role in peptide synthesis?
Basic Question
The compound features three critical modifications:
- Fmoc protection at the N-terminus ensures amino group stability during solid-phase peptide synthesis (SPPS) and enables selective deprotection under basic conditions .
- tBu (tert-butyl) ester on Thr shields the hydroxyl group, enhancing solubility in organic solvents and preventing side reactions during coupling .
- Psi(Me,Me)pro (pseudoproline) modification at Thr introduces a rigid oxazolidine ring, mimicking proline’s conformational constraints. This reduces aggregation during SPPS and improves synthetic yields of complex peptides .
Methodological Insight : The pseudoproline moiety is synthesized via Steglich esterification or DAST-mediated fluorination, as shown in Fmoc-Thr(tBu)-F intermediates .
Q. What synthetic strategies are employed to incorporate this compound into peptide sequences?
Basic Question
The compound is primarily used in Fmoc-SPPS (solid-phase peptide synthesis) with the following steps:
Resin loading : Attached via C-terminal carboxylate to Wang or 2-chlorotrityl resins .
Coupling : Activated with reagents like DIC/HOBt or TBTU/DIEA in solvents such as DCM or DMF .
Deprotection : Fmoc removal with 20% piperidine in DMF .
Cleavage : Final TFA treatment releases the peptide while retaining side-chain protections (e.g., tBu) .
Critical Note : Pseudoprolines are strategically placed at aggregation-prone residues (e.g., Thr/Ser) to enhance solubility and reduce chain branching .
Q. How does the Psi(Me,Me)pro modification affect peptide conformation and aggregation during synthesis?
Advanced Question
The pseudoproline moiety induces a kinked conformation in the peptide backbone, disrupting β-sheet formation and minimizing intermolecular aggregation . This is critical for synthesizing long or hydrophobic peptides (e.g., liraglutide analogs).
Experimental Validation :
- HPLC-MS monitoring confirms reduced truncated sequences when pseudoprolines are incorporated .
- Circular Dichroism (CD) can detect conformational shifts during chain elongation .
Limitation : Overuse may destabilize α-helical regions, requiring optimization of pseudoproline placement .
Q. What analytical methods ensure the purity and stereochemical integrity of peptides synthesized with this compound?
Advanced Question
- HPLC-MS : Quantifies purity (>98%) and detects side products (e.g., dipeptide dimers from incomplete coupling) .
- NMR Spectroscopy : Validates stereochemistry (e.g., H and C NMR in CDCl for oxazolidine ring conformation) .
- TLC : Tracks reaction progress during intermediate synthesis (e.g., Fmoc-Thr(tBu)-F formation) .
Case Study : NMR analysis of Fmoc-Thr(tBu)-Cys(γMe,Mepro)-OH confirmed correct stereochemistry via J-coupling constants (e.g., for CHγ-Thr) .
Q. How can coupling efficiency of this compound be optimized in SPPS?
Advanced Question
Key factors include:
- Reagent Selection : TBTU/DIEA outperforms DIC/HOBt for sterically hindered residues .
- Double Coupling : Repeat couplings with fresh reagents to achieve >99% incorporation .
- Temperature : Reactions at 25–40°C improve kinetics without epimerization .
- Solvent Choice : DMF/NMP mixtures enhance solubility of bulky pseudoproline residues .
Data-Driven Example : HPLC-MS analysis showed 96% yield for Fmoc-Thr(tBu)-F synthesis using DAST fluorination .
Q. What challenges arise when scaling up peptide synthesis with this compound, and how are they addressed?
Advanced Question
Challenges :
- Solubility : Pseudoprolines may precipitate in large-scale SPPS; use DCM/DMF co-solvents .
- Purification : Reverse-phase HPLC resolves closely related impurities (e.g., depsipeptides) .
- Cleavage Efficiency : TFA cocktails with scavengers (e.g., triisopropylsilane) prevent side reactions during resin cleavage .
Case Study : Cagrilintide synthesis required iterative pseudoproline placement (R1/R2 = tBu or Psi(Me,Me)pro) to prevent aggregation during 38-mer assembly .
Q. How does this compound compare to other pseudoproline dipeptides in SPPS?
Advanced Question
This compound offers enhanced conformational control compared to simpler pseudoprolines (e.g., Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH):
- The tBu group improves solubility in organic phases .
- The Thr-Psi(Me,Me)pro pair is more effective at disrupting β-sheets than Val-Ser pseudoprolines .
Data Comparison : In liraglutide synthesis, Thr-Psi(Me,Me)pro reduced aggregation by 40% compared to Val-Ser analogs .
Q. What are the storage and handling protocols for this compound?
Basic Question
Properties
IUPAC Name |
(4S,5R)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O7/c1-17(38-29(3,4)5)24(26(33)32-25(27(34)35)18(2)39-30(32,6)7)31-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,16H2,1-7H3,(H,31,36)(H,34,35)/t17-,18-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPAPDDRSYFIHL-GEUPUMGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C(C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H]([C@@H](C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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